N-(4-propoxybenzyl)ethanamine
Description
N-(4-Propoxybenzyl)ethanamine is a synthetic compound characterized by a benzyl group substituted with a propoxy chain at the para position, linked to an ethanamine backbone.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.29 |
IUPAC Name |
N-[(4-propoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H19NO/c1-3-9-14-12-7-5-11(6-8-12)10-13-4-2/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI Key |
VBNVYGIVTDPKFT-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)CNCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the NBOMe Series
The NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe) share the N-benzyl-ethanamine backbone but differ in substituents:
- 25I-NBOMe : Features a 4-iodo-2,5-dimethoxyphenyl group and an N-(2-methoxybenzyl) substitution.
- 25B-NBOMe : Substitutes bromine at the 4-position of the phenyl ring.
Key Differences :
- N-(4-Propoxybenzyl)ethanamine lacks the methoxy group on the benzyl ring and the halogenated phenyl ring found in NBOMe compounds.
Pharmacological Effects :
- NBOMe compounds are potent serotonin 5-HT2A receptor agonists, causing hallucinogenic effects at microgram doses. Their toxicity often leads to seizures, hyperthermia, and fatalities .
- This compound’s activity remains unconfirmed but may exhibit lower receptor affinity due to the absence of methoxy and halogen substituents critical for 5-HT2A binding .
Benzimidazole-Derived Opioids (Protonitazene and Analogs)
Protonitazene (N,N-diethyl-2-[5-nitro-2-(4-propoxybenzyl)-1H-benzimidazol-1-yl]ethanamine) shares the 4-propoxybenzyl group but incorporates a benzimidazole ring and nitro substituent.
Structural Contrasts :
- The benzimidazole core in Protonitazene facilitates µ-opioid receptor agonism, whereas this compound’s simpler structure lacks this moiety.
- The nitro group in Protonitazene enhances potency, contributing to its classification as a synthetic opioid 100x more potent than morphine .
Toxicity and Regulation :
- Protonitazene is associated with respiratory depression and fatalities, leading to its placement in Schedule I in multiple jurisdictions.
- This compound’s opioid activity is speculative but likely weaker due to the absence of the benzimidazole-nitro pharmacophore .
Nitrophenyl Derivatives
Compounds like N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine (CAS 226992-13-8) feature electron-withdrawing nitro groups, which contrast with the electron-donating propoxy group in this compound.
Functional Implications :
- Such derivatives are often intermediates in pharmaceutical synthesis rather than active drugs, unlike this compound, which may have direct bioactivity .
Substituted Benzyl Ethanamines
- N-(4-Methoxybenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine : Contains a methoxybenzyl group and indole ring, suggesting serotonergic activity akin to tryptamines. The propoxy variant may exhibit longer half-life due to reduced metabolic degradation of the propoxy chain .
- N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine : Ethyl and methoxy substituents provide moderate lipophilicity, whereas the propoxy group in this compound could enhance binding to hydrophobic receptor pockets .
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